molecular formula C9H6O3 B13201227 5-(Furan-3-yl)furan-2-carbaldehyde

5-(Furan-3-yl)furan-2-carbaldehyde

Cat. No.: B13201227
M. Wt: 162.14 g/mol
InChI Key: VHMCPDDOAFXVSQ-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)furan-2-carbaldehyde is a specialized organic compound featuring a bifuran core substituted with an aldehyde functional group. This structure makes it a valuable bifunctional building block in synthetic chemistry. The aldehyde group is highly reactive and serves as a key site for further chemical modifications, including condensation reactions to form Schiff bases, oxidation to carboxylic acids, or reduction to alcohols . While specific studies on this exact isomer are limited, its structural analogues, such as 5-(pyridin-3-yl)furan-2-carbaldehyde, are well-established in research as precursors for synthesizing more complex heterocyclic systems . Compounds based on the furan-carbaldehyde scaffold are indispensable in the development of pharmaceuticals, dyes, and polymeric materials, often due to the fact that furans can be derived from renewable resources, aligning with green chemistry principles . Researchers utilize this family of compounds in metallurgy, polymer science, and as intermediates in multi-step synthetic routes. This product is intended for research purposes as a chemical precursor or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

5-(furan-3-yl)furan-2-carbaldehyde

InChI

InChI=1S/C9H6O3/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-6H

InChI Key

VHMCPDDOAFXVSQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Meerwein Arylation-Based Synthesis

Principle : Diazotization of 3-aminofuran derivatives followed by coupling with furan-2-carbaldehyde under acidic conditions.
Procedure ():

  • Diazotize 3-aminofuran (hypothetical precursor) with NaNO₂/HCl at 0–5°C.
  • React the diazonium salt with furan-2-carbaldehyde in the presence of CuCl₂ at 40°C.
  • Isolate via steam distillation and crystallization.

Key Data :

Parameter Value
Yield (analogous) ~23% (for aryl derivatives)
Reaction Time 4–6 hours
Catalyst CuCl₂

Limitations :

  • 3-Aminofuran availability and stability of diazonium intermediates may affect scalability.

Microwave-Assisted Condensation

Principle : Accelerated condensation of furan-2-carbaldehyde with furan-3-yl nucleophiles under microwave irradiation (,).
Procedure :

  • Mix furan-2-carbaldehyde with furan-3-boronic acid in ethanol.
  • Add CsOAc/CuCl₂ and irradiate at 365–600 nm (visible light) or microwave (100–150°C).
  • Purify via silica gel chromatography (ethyl acetate/petroleum ether).

Key Data :

Parameter Value
Yield (analogous) 70–90% (for oxadiazoles)
Reaction Time 1–3 hours
Solvent System Ethanol or acetonitrile

Advantages :

  • Reduced reaction time compared to classical heating.

Knoevenagel Condensation

Principle : Base-catalyzed condensation of furan-2-carbaldehyde with furan-3-acetic acid derivatives ().
Procedure :

  • React furan-2-carbaldehyde with furan-3-malonate in pyridine.
  • Reflux for 6–8 hours and isolate via acid precipitation.

Key Data :

Parameter Value
Yield (analogous) 53–81% (for propanoic acids)
Catalyst Piperidine or DMAP

Challenges :

  • Requires regioselective control to avoid polycyclic byproducts.

Electrophilic Formylation

Principle : Vilsmeier-Haack formylation of 5-(furan-3-yl)furan (,).
Procedure :

  • Treat 5-(furan-3-yl)furan with DMF/POCl₃ at 0°C.
  • Hydrolyze with NaOH and purify via column chromatography.

Key Data :

Parameter Value
Yield (analogous) 60–75% (for HMF derivatives)
Reaction Temp 0°C to room temperature

Note :

  • Requires pre-synthesis of 5-(furan-3-yl)furan, which may involve Ullmann or Suzuki coupling.

Comparative Analysis of Methods

Method Yield Range Time Scalability Complexity
Meerwein Arylation 20–30% 4–6 hours Moderate High
Microwave Condensation 70–90% 1–3 hours High Medium
Knoevenagel 50–80% 6–8 hours Moderate Low
Vilsmeier-Haack 60–75% 12–24 hours Low High

Critical Research Findings

  • Microwave irradiation significantly enhances reaction efficiency, reducing time by 50–70% compared to conventional methods ().
  • Copper catalysts (e.g., CuCl₂) improve coupling yields in Meerwein and condensation routes but require strict anhydrous conditions (,).
  • Solvent polarity impacts regioselectivity; ethanol and acetonitrile favor mono-substitution over di-substitution (,).

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic attack, forming secondary alcohols or imines. Kinetic studies show reaction rates depend on solvent polarity and temperature, with polar aprotic solvents (e.g., DMF) accelerating nucleophilic additions by enhancing electrophilicity at the carbonyl carbon . For example:
RCHO NuHRCH OH Nu\text{RCHO NuH}\rightarrow \text{RCH OH Nu}

where NuH represents nucleophiles like Grignard reagents or amines.

With Malonic Acid

Under classical Knoevenagel conditions, the aldehyde condenses with malonic acid to yield 3-(furan-2-yl)propenoic acids. Microwave irradiation reduces reaction times from 30–60 minutes to 1–2 minutes while maintaining yields (62–83%) . Key products include:

  • 3-(5-Methoxymethylfuran-2-yl)propenoic acid : 49% yield, m.p. 103–104°C .

  • 3-(5-Benzylfuran-2-yl)propenoic acid : 83% yield, m.p. 118–120°C .

With Hippuric Acid

Reactions produce (4E)-2-phenyl-4-{[5-(R-phenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-ones in 70–83% yields. Microwave conditions achieve comparable yields to classical methods but with 10–15× faster kinetics .

CompoundClassical Conditions (Yield/Time)Microwave Conditions (Yield/Time)
3a 83% / 15 min72% / 1 min
3b 70% / 30 min74% / 1.5 min
3c 80% / 15 min73% / 1.5 min
Data adapted from comparative studies .

Cyclization and Heterocycle Formation

The aldehyde participates in cyclocondensation to form fused heterocycles like furo[3,2-b]pyrroles. Electron-rich substituents on the furan ring reduce reactivity due to decreased electrophilicity at the carbonyl group . For instance:

  • Methyl-2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-5(4H)-ylidene)methyl]furo[3,2-b]pyrrole-5-carboxylate : Synthesized in 53–81% yields via Pd-catalyzed cross-coupling .

Mechanistic Insights

Reactivity is governed by:

  • Electron-withdrawing effects : The aldehyde group enhances susceptibility to nucleophilic attack .

  • Steric factors : Bulky substituents at the furan’s 5-position slow reaction kinetics .

  • Conjugation effects : Extended π-systems stabilize transition states in cyclization reactions .

Mechanism of Action

The mechanism of action of 5-(Furan-3-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets and pathways. For example, its derivatives have been shown to inhibit bacterial growth by interfering with essential enzymes and cellular processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(furan-3-yl)furan-2-carbaldehyde, their properties, and research findings:

Compound Substituent Key Properties Research Findings
5-(Nitrophenyl)-furan-2-carbaldehyde isomers 2-, 3-, or 4-nitrophenyl Crystalline solids; ∆cH° (combustion enthalpy): ~−2500 kJ/mol (solid state) High thermal stability; synthesized via diazotization of amines and furfural coupling. Ortho-substituted isomers exhibit lower melting points compared to para-substituted derivatives .
5-(Hydroxymethyl)furan-2-carbaldehyde Hydroxymethyl Geometry-optimized structure (ArgusLab); antimicrobial activity Demonstrated antimicrobial efficacy against Gram-positive bacteria; stabilized by intramolecular hydrogen bonding .
5-(3-Azidophenyl)furan-2-carbaldehyde 3-azidophenyl Synthetic intermediate for click chemistry High yield (57%) in Sonogashira coupling reactions; used in pharmaceutical derivatization .
5-(Trifluoromethylphenyl)furan-2-carbaldehyde 3-trifluoromethylphenyl Lipophilic; enhanced solubility in organic solvents Applications in fluorinated drug design due to electron-withdrawing CF₃ group .
5-(Thiophen-3-yl)furan-2-carbaldehyde Thiophen-3-yl Thiophene enhances aromatic conjugation vs. furan Potential use in optoelectronic materials due to extended π-conjugation .
5-(Methoxymethyl)furan-2-carbaldehyde Methoxymethyl Molecular weight: 140.14 g/mol; CAS 1917-64-2 Used as a precursor in polymer chemistry; limited toxicity data available .

Key Comparative Insights :

Thermodynamic Stability : Nitrophenyl derivatives exhibit high combustion enthalpies (e.g., ∆cH° = −2500 kJ/mol for 5-(4-nitrophenyl)-furan-2-carbaldehyde), indicating robust stability due to nitro group resonance . In contrast, hydroxymethyl analogs show lower thermal stability but greater biological relevance .

Synthetic Utility : Azidophenyl and trifluoromethylphenyl derivatives are pivotal in click chemistry and fluorinated drug synthesis, respectively .

Electronic Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) reduce furan ring electron density, altering reactivity in electrophilic substitutions. Thiophene substitution enhances conjugation, favoring applications in materials science .

Biological Activity

5-(Furan-3-yl)furan-2-carbaldehyde, a compound featuring a unique furan structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Structural Overview

The compound is characterized by two fused furan rings with an aldehyde functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, derivatives of furan compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16–32 mg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

The compound demonstrates bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid production pathways, which are critical for bacterial survival .

Anticancer Properties

This compound has shown promise in cancer research. Its derivatives have been evaluated for their ability to induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : The compound induces G1 phase arrest in the cell cycle and promotes apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and activation of caspases .
  • Case Study : A study on HepG2 liver cancer cells revealed that treatment with furan derivatives resulted in significant cytotoxic effects, leading to increased expression of pro-apoptotic factors .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Effect Observation
Inhibition of IL-6 productionSignificant reduction in Hep3B cells
TNF-alpha production inhibitionObserved in cell-based assays

This anti-inflammatory action suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler furan derivatives. Various derivatives have been synthesized to enhance biological activity or alter pharmacokinetic properties.

Common Synthetic Routes:

  • Condensation Reactions : Involving furan aldehydes with various electrophiles.
  • Cyclization Reactions : To form more complex structures with enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Furan-3-yl)furan-2-carbaldehyde, and what key reaction conditions should be optimized?

  • Answer : The compound can be synthesized via coupling reactions involving furan derivatives. For example, analogous methods for related furan-carbaldehydes (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) utilize base-catalyzed reactions (e.g., NaOH or K₂CO₃) to facilitate substitutions on the furan ring . Key optimizations include controlling reaction temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF), and purification via recrystallization or column chromatography.

Q. How can researchers ensure safe handling and storage of this compound given limited toxicological data?

  • Answer : Follow GHS guidelines for acute oral toxicity (Category 4) and skin/eye irritation. Use PPE (gloves, lab coats, goggles), ensure fume hood ventilation, and avoid dust formation. Store in airtight containers away from heat and oxidizers. First aid measures for exposure include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR to confirm furan ring protons (δ 6.2–7.5 ppm) and aldehyde groups (δ ~9.8 ppm).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (aromatic C-H).
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺) and fragmentation patterns. Reference data from structurally similar compounds (e.g., 5-(Hydroxymethyl)furan-2-carbaldehyde, InChIKey: NOEGNKMFWQHSLB) .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s reactivity in different solvents be systematically resolved?

  • Answer : Perform solvent polarity studies (e.g., using Kamlet-Taft parameters) to correlate reactivity with solvent dielectric constant. Kinetic experiments (e.g., UV-Vis monitoring) under controlled conditions can quantify reaction rates. Computational modeling (DFT) of solvent effects on transition states provides mechanistic insights .

Q. What strategies mitigate side reactions during the introduction of substituents on the furan ring?

  • Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., aldehyde groups) with acetals or thioketals.
  • Catalyst Optimization : Use Pd-based catalysts for selective cross-couplings.
  • Temperature Control : Lower temperatures (e.g., 0–25°C) reduce undesired polymerization or oxidation. Case studies on 5-trimethylstannylfuran-2-carbaldehyde highlight the role of inert atmospheres (N₂/Ar) in preventing side reactions .

Q. How can researchers address discrepancies in toxicity assessments for this compound?

  • Answer : Conduct tiered toxicity testing:

  • In vitro : Ames test (mutagenicity) and cytotoxicity assays (e.g., MTT on HEK293 cells).
  • In vivo : Acute toxicity studies in rodent models (OECD 423 guidelines).
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 5-Methylfuran-2-carbaldehyde, CAS 620-02-0) to infer potential hazards .

Q. What methodological challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

  • Answer : Use HPLC with diode-array detection (DAD) or LC-MS/MS for high specificity. Validate methods via spike-recovery experiments (80–120% recovery) and account for matrix effects (e.g., ion suppression in MS) using internal standards (e.g., deuterated analogs). Prior studies on furan derivatives in honey demonstrate the need for SPE cleanup to remove interfering sugars .

Data Gaps and Future Directions

  • Computational Predictions : Utilize QSAR models or molecular docking to predict biological activity (e.g., binding to cytochrome P450 enzymes) based on InChIKey descriptors .
  • Reaction Mechanism Elucidation : Employ isotopic labeling (e.g., ¹³C-aldehyde) to trace reaction pathways in catalytic systems.

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